molecular formula C13H15NO3S2 B2577680 [(4-Methoxy-3-methylphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 873580-57-5

[(4-Methoxy-3-methylphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B2577680
CAS No.: 873580-57-5
M. Wt: 297.39
InChI Key: OSDWIXBHGVWENA-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a methoxy-methylphenyl ring and a thienylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylphenyl)sulfonylamine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)sulfonylamine
  • (4-Methylphenyl)sulfonylamine
  • (4-Methoxy-3-methylphenyl)sulfonylamine

Uniqueness

(4-Methoxy-3-methylphenyl)sulfonylamine is unique due to the presence of both a methoxy-methylphenyl ring and a thienylmethylamine group. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWIXBHGVWENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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